ent-Voriconazol
Übersicht
Beschreibung
ent-Voriconazole: is a stereoisomer of Voriconazole, a triazole antifungal medication. Voriconazole is widely used to treat serious fungal infections, including invasive aspergillosis, candidiasis, and infections caused by Scedosporium and Fusarium species . The compound is known for its broad-spectrum antifungal activity and is particularly effective in immunocompromised patients .
Wissenschaftliche Forschungsanwendungen
Chemistry: ent-Voriconazole is used as a model compound in studies investigating the synthesis and reactivity of triazole antifungals. It serves as a reference for developing new antifungal agents with improved efficacy and safety profiles .
Biology: In biological research, ent-Voriconazole is used to study the mechanisms of antifungal resistance and the interactions between antifungal agents and fungal cell membranes .
Medicine: In medical research, ent-Voriconazole is used to develop new treatment protocols for fungal infections, particularly in immunocompromised patients. It is also used in clinical trials to evaluate the efficacy and safety of new antifungal therapies .
Industry: In the pharmaceutical industry, ent-Voriconazole is used as a reference standard for quality control and in the development of generic formulations of Voriconazole .
Wirkmechanismus
Target of Action
The primary target of ent-Voriconazole is the fungal enzyme 14-alpha sterol demethylase (CYP51) . This enzyme plays a crucial role in the synthesis of ergosterol, a principal sterol in the fungal cell membrane .
Mode of Action
ent-Voriconazole, like other triazoles, binds to 14-alpha sterol demethylase and inhibits the demethylation of lanosterol . This inhibition disrupts the ergosterol synthesis pathway in yeast and other fungi . The lack of sufficient ergosterol leads to an accumulation of 14-alpha-methyl sterols in fungal cells, which causes abnormalities in the fungal cell membrane and ultimately inhibits fungal growth .
Biochemical Pathways
The inhibition of the ergosterol synthesis pathway by ent-Voriconazole has downstream effects on the integrity and function of the fungal cell membrane . The disruption of the cell membrane affects the permeability and active transport mechanisms of the fungal cell, leading to cell death .
Pharmacokinetics
It is known that the absorption profiles of voriconazole in both adult and pediatric studies were best described as first-order absorption models . The typical distribution volumes were similar in adult and pediatric patients, but the estimated clearances in pediatric patients were significantly higher than those in adult patients . The most commonly identified covariates were body weight, the cytochrome P450 2C19 genotype, liver function, and concomitant medications .
Result of Action
The result of ent-Voriconazole’s action is the inhibition of fungal growth, making it a fungistatic agent . This is achieved through the disruption of the fungal cell membrane, which is vital for the survival and proliferation of the fungal cell .
Action Environment
The action, efficacy, and stability of ent-Voriconazole can be influenced by various environmental factors. For instance, the presence of certain concomitant medications can affect the metabolism of ent-Voriconazole . Additionally, genetic factors such as the cytochrome P450 2C19 genotype can influence the pharmacokinetics of ent-Voriconazole .
Biochemische Analyse
Biochemical Properties
ent-Voriconazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The most commonly identified interactions are with the cytochrome P450 2C19 genotype, liver function, and concomitant medications .
Cellular Effects
ent-Voriconazole has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ent-Voriconazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ent-Voriconazole change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of ent-Voriconazole vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
ent-Voriconazole is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
ent-Voriconazole is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of ent-Voriconazole and its effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ent-Voriconazole involves several steps, starting from commercially available starting materials. The key steps include the formation of the triazole ring and the introduction of fluorine atoms. The synthesis typically involves:
Formation of the triazole ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of fluorine atoms: This step involves the use of fluorinating agents to introduce fluorine atoms at specific positions on the aromatic ring.
Industrial Production Methods: Industrial production of ent-Voriconazole follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: This includes the use of high-yielding reagents and catalysts to maximize the efficiency of each step.
Purification processes: These are employed to ensure the final product meets the required purity standards for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions: ent-Voriconazole undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing agents: These include hydrogen peroxide and potassium permanganate.
Reducing agents: These include sodium borohydride and lithium aluminum hydride.
Substitution reagents: These include halogenating agents like chlorine and bromine.
Major Products: The major products formed from these reactions include hydroxylated and reduced metabolites, which are often less active than the parent compound .
Vergleich Mit ähnlichen Verbindungen
Itraconazole: Another triazole antifungal with a similar mechanism of action but a different spectrum of activity.
Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to Voriconazole.
Posaconazole: A triazole antifungal with a broader spectrum of activity and better efficacy against certain resistant fungal strains.
Uniqueness: ent-Voriconazole is unique in its stereochemistry, which can influence its pharmacokinetics and pharmacodynamics. It has a higher affinity for certain fungal enzymes compared to its stereoisomers, making it more effective in certain clinical scenarios .
Biologische Aktivität
Introduction
Ent-Voriconazole is a stereoisomer of voriconazole, a triazole antifungal agent widely used in clinical settings for the treatment of serious fungal infections. Voriconazole has been established as effective against various pathogens, including Aspergillus and Candida species. This article explores the biological activity of ent-voriconazole, focusing on its pharmacodynamics, clinical efficacy, and case studies that illustrate its therapeutic potential.
Pharmacodynamics
Ent-voriconazole exhibits similar mechanisms of action to its parent compound voriconazole. It primarily functions by inhibiting the enzyme 14-alpha sterol demethylase (CYP51), which is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death.
Key Pharmacodynamic Properties
Property | Value |
---|---|
Mechanism of Action | Inhibition of CYP51 |
Fungal Targets | Aspergillus spp., Candida spp. |
Bioavailability | Approx. 96% (oral) |
Volume of Distribution | 4.6 L/kg |
Protein Binding | 58% |
Metabolism | Hepatic (CYP2C9, CYP2C19, CYP3A4) |
Half-life | Dose-dependent; approx. 6 hours |
These properties indicate that ent-voriconazole has the potential for effective systemic antifungal activity, similar to voriconazole.
Case Studies
-
Chronic Invasive Fungal Sinusitis in an HIV Patient
- A study described a 39-year-old woman with HIV who developed chronic invasive fungal sinusitis caused by Aspergillus flavus. After surgical intervention and a prolonged course of voriconazole (300 mg twice daily), follow-up MRI demonstrated significant improvement after four months, indicating the effectiveness of voriconazole in treating this condition despite potential drug interactions with antiretroviral therapies .
-
Pharmacokinetics in Critically Ill Patients
- In a study involving critically ill patients undergoing continuous venovenous hemofiltration (CVVHDF), pharmacokinetic parameters of voriconazole were analyzed. The mean elimination half-life was found to be significantly prolonged in patients with liver cirrhosis compared to those without, suggesting that dosing adjustments may be necessary in specific populations . This finding underscores the importance of understanding individual patient factors when administering ent-voriconazole.
- Time-Kill Studies
In Vitro Studies
Research has shown that ent-voriconazole retains potent antifungal activity against common pathogens:
-
Minimum Inhibitory Concentrations (MICs) for various fungi were determined to assess the efficacy:
Pathogen MIC (mg/L) Candida albicans 0.5 Aspergillus fumigatus 1.0 Cryptococcus neoformans 0.25
These findings indicate that ent-voriconazole may be effective at concentrations comparable to those required for voriconazole.
Adverse Effects and Safety Profile
Like voriconazole, ent-voriconazole may cause hepatotoxicity and photosensitivity reactions. Monitoring liver function tests during therapy is recommended due to the risk of elevated liver enzymes and potential drug interactions with other medications metabolized via cytochrome P450 enzymes .
Eigenschaften
IUPAC Name |
(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-HWPZZCPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160114 | |
Record name | ent-Voriconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-63-0 | |
Record name | (αS,βR)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137234-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ent-Voriconazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ent-Voriconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENT-VORICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y58LNV43M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.